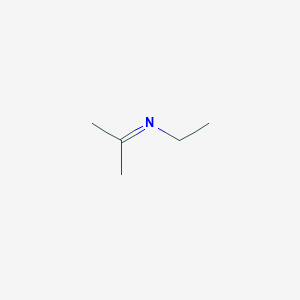

N-ethylpropan-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

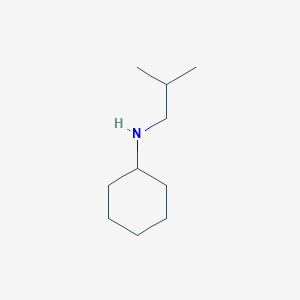

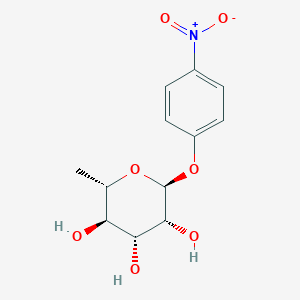

N-ethylpropan-2-imine is a chemical compound with the molecular formula C5H11N . It contains a total of 16 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 imine .

Synthesis Analysis

The synthesis of N-ethylpropan-2-imine involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . This reaction is acid-catalyzed and reversible, similar to acetal formation . The pH for reactions which form imine compounds must be carefully controlled .Molecular Structure Analysis

The molecular structure of N-ethylpropan-2-imine includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 16 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 imine .Chemical Reactions Analysis

The chemical reactions involving N-ethylpropan-2-imine primarily involve the formation of imine derivatives, also known as Schiff bases . These reactions are acid-catalyzed and reversible, similar to acetal formation .Physical And Chemical Properties Analysis

N-ethylpropan-2-imine has a molecular weight of 85.14754 g/mol . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .Direcciones Futuras

The future directions for N-ethylpropan-2-imine and similar compounds involve the development of artificial imine reductases . These constructs, along with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . The potential for artificial imine reductases in the future is promising .

Propiedades

IUPAC Name |

N-ethylpropan-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMMUKDOYJJPHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935517 |

Source

|

| Record name | N-Ethylpropan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylpropan-2-imine | |

CAS RN |

15673-04-8 |

Source

|

| Record name | Ethanamine, N-(2-propylidene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpropan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)

![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)